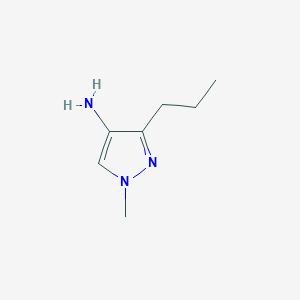
3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a heterocyclic organic compound that features a 1,2,4-triazole ring with an amino group and a methylpropanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide can be achieved through multiple pathways. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring. Another approach involves the initial preparation of N-arylsuccinimides and their subsequent reaction with aminoguanidine hydrochloride under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of microwave irradiation in these reactions helps to accelerate the process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound finds applications in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as a competitive inhibitor of enzymes like imidazoleglycerol-phosphate dehydratase, which plays a role in histidine biosynthesis . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A closely related compound that also features a 1,2,4-triazole ring with an amino group.
1,3,5-Trisubstituted 1,2,4-triazoles: These compounds have similar triazole cores but with different substituents, leading to varied biological activities.
Uniqueness
3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a methylpropanamide side chain makes it a versatile compound for various applications.
Properties
Molecular Formula |
C6H11N5O |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
3-(3-amino-1,2,4-triazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C6H11N5O/c1-4(5(7)12)2-11-3-9-6(8)10-11/h3-4H,2H2,1H3,(H2,7,12)(H2,8,10) |
InChI Key |
VHRQXPUTWWCBNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC(=N1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Bromocyclohexyl)oxy]oxetane](/img/structure/B13296396.png)
![(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine](/img/structure/B13296401.png)
amine](/img/structure/B13296406.png)

amine](/img/structure/B13296423.png)


![[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13296441.png)


![7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13296459.png)
![2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide](/img/structure/B13296464.png)

